molecular formula C9H8N4O2 B12881582 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12881582
M. Wt: 204.19 g/mol
InChI Key: LHMOTEDBIDZIKF-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can also participate in hydrogen bonding and dipole interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,2,4-triazole-5-carboxylic acid
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide

Uniqueness

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to other triazole derivatives. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-amino-1-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c10-9-11-7(8(14)15)12-13(9)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12)

InChI Key

LHMOTEDBIDZIKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)N

Origin of Product

United States

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